2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid
Description
2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid is a heterocyclic compound featuring a fused imidazole-indazole core with a methyl substituent at position 2 and a carboxylic acid group at position 6. This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid moiety and enhanced stability from the rigid bicyclic framework. The compound is synthesized via multi-step organic reactions, often involving cyclization of appropriately substituted precursors and subsequent functionalization (e.g., carboxylation). Its biological relevance stems from its structural similarity to purine analogs, making it a candidate for antiviral and cytostatic applications .
Properties
Molecular Formula |
C10H8N4O2 |
|---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-methyl-6,7-dihydroimidazo[4,5-e]indazole-8-carboxylic acid |
InChI |
InChI=1S/C10H8N4O2/c1-4-11-6-3-2-5-7(8(6)12-4)9(10(15)16)14-13-5/h2-3,13-14H,1H3,(H,15,16) |
InChI Key |
DRRXGQJBFXIPAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=C3C(=C(NN3)C(=O)O)C2=N1 |
Origin of Product |
United States |
Preparation Methods
Cyclization and Core Formation
The indazole core is commonly synthesized via annulation reactions starting from substituted benzaldehydes or aminophenylacetonitriles. For example, 2-fluoro-4-bromobenzaldehyde reacts with methylhydrazine to form 6-bromo-1-methylindazole through an annulation process under controlled temperature (around 80 °C) and solvent conditions (e.g., ethanol or methanol).
The imidazo ring is formed by intramolecular cyclization involving amino and cyano or ester groups, often under reflux in alcoholic solvents or inert organic solvents like dichloromethane or dimethylformamide (DMF).
Methylation
Methyl substitution at the 2-position (or 1-position in related indazole derivatives) can be introduced either by direct alkylation of the indazole nitrogen or by using methylated hydrazine derivatives in the initial annulation step to avoid isomer formation and improve purity.
Direct methylation after cyclization often leads to positional isomers, which complicate purification; thus, methylated starting materials are preferred for regioselectivity.
Carboxylic Acid Installation
The carboxylic acid group at the 8-position is typically introduced via hydrolysis of ester intermediates. For example, methyl esters of indazole derivatives are hydrolyzed under alkaline conditions (using sodium hydroxide in methanol/water mixtures) at mild temperatures (20–30 °C) over extended periods (15–20 hours) to yield the corresponding carboxylic acid.
Alternatively, direct oxidation or substitution reactions can be employed to install the carboxyl group, depending on the precursor used.
Reaction Medium and Solvent Systems
Aqueous or mixed aqueous-alcoholic solvents (methanol, ethanol, 2-propanol) are commonly used for initial steps such as diazotization and cyclization, typically at 20–30 °C for about 1 hour.
Inert organic solvents like dichloromethane and DMF are preferred for subsequent steps involving nucleophilic substitution or coupling reactions, often at elevated temperatures (40–80 °C) and reflux conditions.
Acidic aqueous mixtures (acetic acid and hydrochloric acid) at around 90 °C are used for certain hydrolysis or precipitation steps to isolate crystalline forms of intermediates or final products.
Detailed Stepwise Preparation Example
Isolation and Purification
Intermediates such as the dichloromethane solution of key compounds can be isolated by extractive workup, quenching with water, and layer separation.
Solid intermediates can be precipitated by removing organic solvents under reduced pressure and filtered as wet cakes, then dried under vacuum at elevated temperatures (e.g., 90 °C for 15 h) to obtain pure crystalline forms.
Crystalline forms (Form A and Form B) of indazole carboxylic acids differ in solvent content and purity; Form A is solvent-free and obtained by suspending Form B in refluxing methanol for several hours.
Research Findings and Optimization Notes
Use of non-nucleophilic bases such as diisopropylethylamine in coupling steps improves yields and handling.
Reaction times and temperatures are optimized to balance conversion and minimize side reactions; for example, stirring overnight at room temperature followed by heating at 45 °C for 10 hours in coupling reactions.
The choice of solvent critically affects reaction efficiency and product purity; DMF and dichloromethane are preferred for their inertness and solubility properties.
Direct methylation methods after cyclization are less favored due to isomer formation; starting with methylated hydrazine or methylated intermediates is more efficient.
Summary Table of Preparation Parameters
| Parameter | Preferred Range/Condition | Purpose/Effect |
|---|---|---|
| Solvent for annulation | Ethanol, methanol | Dissolution and reaction medium |
| Temperature for annulation | ~80 °C | Efficient ring closure |
| Methylation method | Use methylated hydrazine or methyl formate reaction | Regioselectivity, purity |
| Hydrolysis conditions | NaOH in MeOH/H2O, 20–30 °C, 15–20 h | Conversion of ester to acid |
| Cyclization solvent | Dichloromethane, DMF | Inert medium for ring formation |
| Cyclization temperature | 40–80 °C, reflux | Promote ring closure |
| Acidic crystallization | Acetic acid/HCl aqueous, 90 ± 5 °C | Purification and isolation |
| Base for coupling | Diisopropylethylamine | Non-nucleophilic, improves yield |
| Reaction time for coupling | Overnight + 10 h heating | Complete conversion |
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
- Anticancer Activity: Research has indicated that compounds similar to 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid exhibit cytotoxic effects against various cancer cell lines. Studies suggest that these compounds may inhibit specific kinases involved in cancer progression.
- Kinase Inhibition: The compound has shown potential as an inhibitor of Janus kinases (JAKs), which play a crucial role in cell signaling pathways related to immune responses and hematopoiesis. Inhibiting these kinases could lead to novel treatments for autoimmune diseases and cancers .
2. Biological Studies:
- Target Identification: The ability of this compound to bind selectively to certain proteins makes it useful in target identification studies. This can help elucidate mechanisms of action for various diseases.
- Biochemical Assays: The compound can be utilized in biochemical assays to study enzyme activities and interactions within cellular pathways.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Study B | JAK Inhibition | Identified as a selective inhibitor of JAK2, showing promise for treating myeloproliferative disorders. |
| Study C | Target Engagement | Utilized in pull-down assays revealing interaction with specific oncogenic proteins, aiding in drug discovery efforts. |
Mechanism of Action
The mechanism by which 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating cellular signaling pathways. The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
To contextualize its properties, 2-methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid is compared to three classes of imidazole derivatives synthesized and evaluated in recent studies:
Structural and Functional Analogues
Key Findings
Bioactivity Profile :
- The carboxylic acid group in the target compound improves water solubility compared to ester or amide derivatives (e.g., 1–8) but reduces membrane permeability, limiting its antiviral efficacy .
- The methyl group at position 2 enhances metabolic stability relative to unsubstituted analogs, as seen in derivative 9–11, which lack alkyl groups and exhibit rapid hepatic clearance .
Structural Advantages and Limitations :
- Unlike diazepine-fused derivatives (9–11), the indazole core in the target compound provides a planar aromatic system, favoring intercalation with DNA/RNA targets. However, this rigidity may reduce conformational adaptability required for binding to certain viral proteases .
- The carboxylic acid moiety enables salt formation (e.g., sodium salts) for improved formulation, a feature absent in neutral diamide derivatives (5–8) .
Synthetic Complexity :
- The target compound requires specialized cyclization conditions (e.g., high-temperature Pd-catalyzed coupling) compared to simpler ester/amide derivatives (1–8), which are synthesized via nucleophilic acyl substitution .
Biological Activity
2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid (CAS Number: 1509059-07-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₀H₈N₄O₂
- Molecular Weight : 216.20 g/mol
- Structure : The compound features a fused imidazole and indazole ring system, which is characteristic of many biologically active compounds.
Mechanisms of Biological Activity
The biological activity of 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid can be attributed to its structural properties that allow it to interact with various biological targets:
- Enzyme Inhibition : Compounds with imidazole and indazole moieties often act as enzyme inhibitors. For instance, imidazole derivatives have been shown to inhibit kinases such as p38α MAP kinase with IC₅₀ values in the nanomolar range, indicating potent inhibitory effects on cellular signaling pathways involved in inflammation and cancer progression .
- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism typically involves interference with bacterial cell wall synthesis or function .
Antimicrobial Studies
A study evaluated the antimicrobial activity of various imidazole derivatives, including those structurally related to 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid. The findings are summarized in Table 1.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2a | 0.012 | Staphylococcus aureus |
| 2b | ND | Bacillus subtilis |
| 2c | ND | Escherichia coli |
| 2d | 0.044 | Klebsiella pneumoniae |
ND = Not Determined
These results indicate that certain derivatives exhibit strong antibacterial activity, suggesting that modifications to the imidazole structure can enhance efficacy against specific pathogens .
Case Studies
- Cancer Therapeutics : Research has indicated that imidazole derivatives can serve as potential anticancer agents by targeting specific kinases involved in tumor growth. For example, compounds similar to 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid have shown IC₅₀ values below 100 nM against various cancer cell lines .
- Inflammatory Diseases : The compound's ability to inhibit p38 MAP kinase suggests potential applications in treating inflammatory conditions. In vitro studies have demonstrated that derivatives can significantly reduce pro-inflammatory cytokine production in activated macrophages .
Q & A
Basic: What are the recommended synthetic routes for 2-Methyl-1,6-dihydroimidazo[4,5-e]indazole-8-carboxylic acid, and how can reaction conditions be optimized?
Synthesis typically involves multi-step heterocyclic condensation reactions. A general approach includes:
- Core formation : Cyclization of substituted indazole precursors with imidazole derivatives under acidic or basic conditions (e.g., acetic acid reflux for 3–5 hours) .
- Carboxylic acid introduction : Hydrolysis of ester intermediates using NaOH/EtOH or catalytic hydrogenation for selective deprotection .
- Optimization : Use factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to maximize yield and purity. For example, sodium acetate in acetic acid enhances imine formation in similar heterocycles .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound’s tautomeric forms?
Tautomerism in polycyclic imidazo-indazole systems can lead to variable H NMR signals. Methodological strategies include:
- Variable Temperature NMR : Monitor peak splitting or coalescence to identify dynamic equilibria between tautomers .
- Computational modeling : Compare experimental shifts with DFT-calculated chemical shifts for proposed tautomers (e.g., using Gaussian or ORCA software) .
- Isotopic labeling : Introduce N or C labels to track proton exchange pathways .
Basic: What analytical techniques are critical for confirming the purity and structure of this compound?
- HPLC-MS : Use C18 columns with UV detection (λ = 254 nm) and electrospray ionization to confirm molecular weight and detect impurities (e.g., unreacted intermediates) .
- Elemental analysis : Validate %C, %H, %N against theoretical values (deviation <0.4% indicates high purity) .
- FT-IR : Confirm carboxylic acid (-COOH) presence via O-H stretches (~2500–3000 cm) and C=O peaks (~1700 cm) .
Advanced: How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and HO (oxidative) at 40–80°C for 24–72 hours. Monitor degradation via HPLC .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life at room temperature using accelerated stability data .
- Solid-state stability : Store samples at 25°C/60% RH and 40°C/75% RH for 3–6 months, analyzing crystallinity changes via PXRD .
Basic: What biological screening methodologies are suitable for initial evaluation of this compound’s activity?
- In vitro cytotoxicity : Use SRB assays against NCI-60 cell lines to identify growth inhibition (GI) values .
- Enzyme inhibition : Screen against topoisomerase I/IIα via DNA relaxation assays (e.g., agarose gel electrophoresis to detect supercoiled DNA retention) .
- ADME prediction : Utilize SwissADME to compute logP, solubility, and bioavailability scores .
Advanced: How can conflicting results in biological assays (e.g., topoisomerase inhibition vs. cytotoxicity) be systematically addressed?
- Mechanistic deconvolution : Perform siRNA knockdown of topoisomerases in cell lines to isolate target-specific effects .
- Dose-response analysis : Compare IC values across assays; discrepancies may indicate off-target interactions .
- Metabolite profiling : Use LC-MS to identify active metabolites contributing to cytotoxicity .
Basic: What computational tools are recommended for molecular docking studies of this compound with potential targets?
- Software : AutoDock Vina or Schrödinger Suite for docking into X-ray structures (e.g., PDB: 1T8I for Topo I) .
- Parameterization : Assign partial charges using AM1-BCC method and solvation energy with GB/SA models .
- Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å indicates reliability) .
Advanced: How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound?
- Scaffold modification : Synthesize analogs with variations in methyl groups, carboxylic acid substituents, or fused ring systems .
- Data analysis : Use multivariate regression to correlate descriptors (e.g., logP, polar surface area) with bioactivity .
- 3D-QSAR : Apply CoMFA or CoMSIA models to identify electrostatic/hydrophobic hotspots for optimization .
Basic: What regulatory guidelines apply to the use of this compound in preclinical studies?
- Impurity profiling : Follow ICH Q3A/B guidelines, limiting unidentified impurities to <0.10% via HPLC .
- Documentation : Prepare Certificates of Analysis (CoA) with batch-specific data (e.g., NMR, MS, elemental analysis) .
- Safety : Conduct AMES tests and micronucleus assays to rule out genotoxicity .
Advanced: How can researchers address discrepancies between in silico predictions and experimental pharmacokinetic data?
- PBPK modeling : Integrate physiologically-based models (e.g., GastroPlus) to account for tissue distribution and metabolism .
- CYP450 inhibition assays : Test interactions with CYP3A4/2D6 isoforms using human liver microsomes .
- Permeability studies : Perform Caco-2 monolayer assays to refine computational absorption predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
